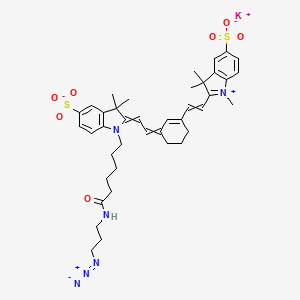![molecular formula C23H40O3P2 B14755875 ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by the presence of multiple tert-butyl groups and a unique oxaphosphol structure
Preparation Methods
The synthesis of ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multi-step organic reactions. The preparation methods often include the use of tert-butyl esters and phosphine oxides as starting materials. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxaphosphol ring, altering its chemical properties.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide involves its interaction with molecular targets through its oxaphosphol ring and tert-butyl groups. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use .
Comparison with Similar Compounds
Similar compounds include other oxaphosphol derivatives and tert-butyl-containing molecules. Compared to these, ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is unique due to its specific structure and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H40O3P2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-[(2-methylpropan-2-yl)oxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C23H40O3P2/c1-20(2,3)26-17-15-13-14-16-18(17)27(21(4,5)6)19(25-16)28(24,22(7,8)9)23(10,11)12/h13-15,19H,1-12H3/t19-,27-/m1/s1 |
InChI Key |
YTSVKNHPNYLCOD-XHCCPWGMSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC2=C1[P@]([C@@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
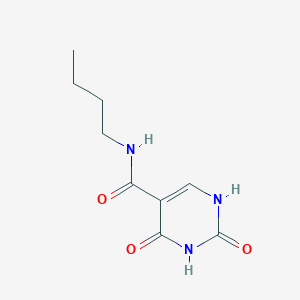

![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
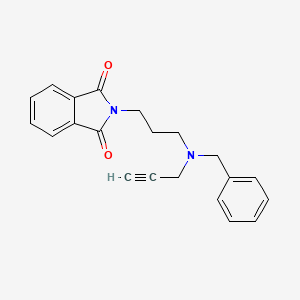
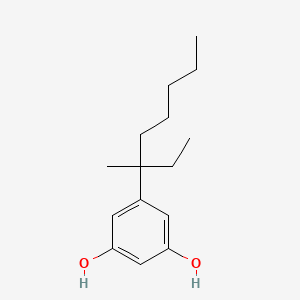
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)

![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
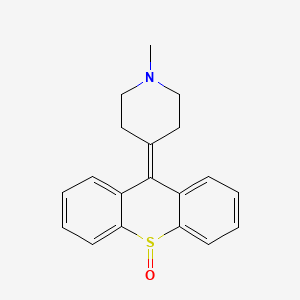


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
